N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide
Description
N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide is a complex organic compound that features a cyclopropane ring bonded to a sulfonamide group, with two pyridine rings attached via ethyl and methyl linkers
Properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,16-6-7-16)19(13-14-4-3-9-17-12-14)11-8-15-5-1-2-10-18-15/h1-5,9-10,12,16H,6-8,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEYEQRQYWOPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N(CCC2=CC=CC=N2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One possible route could be:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the sulfonamide group: This step involves the reaction of the cyclopropane derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Introduction of pyridine rings: The final step involves the alkylation of the sulfonamide with 2-(2-pyridyl)ethyl bromide and 3-(pyridylmethyl) chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially act as an enzyme inhibitor or receptor ligand.
Medicine
Due to its structural features, the compound might be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-pyridin-2-ylethyl)-N-(pyridin-4-ylmethyl)cyclopropanesulfonamide
- N-(2-pyridin-3-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide
- N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide
Uniqueness
N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide is unique due to the specific positioning of the pyridine rings and the presence of the cyclopropane ring, which can impart distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
